molecular formula C14H17F3O B7847637 Cyclohexyl(3-(trifluoromethyl)phenyl)methanol

Cyclohexyl(3-(trifluoromethyl)phenyl)methanol

Cat. No.: B7847637
M. Wt: 258.28 g/mol
InChI Key: QZMFDIJIVJBNDC-UHFFFAOYSA-N
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Description

Cyclohexyl(3-(trifluoromethyl)phenyl)methanol is an organic compound characterized by a cyclohexyl group attached to a 3-(trifluoromethyl)phenyl ring, with a hydroxyl group (-OH) attached to the methylene bridge

Synthetic Routes and Reaction Conditions:

  • Bromination and Grignard Reaction: The synthesis can begin with the bromination of cyclohexanol to form cyclohexyl bromide, which is then reacted with magnesium to form the Grignard reagent. This reagent is subsequently reacted with 3-(trifluoromethyl)benzaldehyde to yield the target compound.

  • Reduction of Ketones: Another approach involves the reduction of 3-(trifluoromethyl)phenyl ketone using reducing agents like lithium aluminum hydride (LiAlH4) to produce the corresponding alcohol.

Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring cost-effectiveness and high yield. Continuous flow reactors and advanced catalytic systems are often employed to enhance efficiency and reduce environmental impact.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form the corresponding ketone or carboxylic acid.

  • Reduction: Reduction reactions can convert the compound into its corresponding aldehyde or further reduce it to the cyclohexyl group.

  • Substitution: The hydroxyl group can be substituted with various nucleophiles, leading to the formation of ethers or esters.

Common Reagents and Conditions:

  • Oxidation: Chromium(VI) oxide (CrO3) in acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Cyclohexyl(3-(trifluoromethyl)phenyl)ketone or Cyclohexyl(3-(trifluoromethyl)phenyl)carboxylic acid.

  • Reduction: Cyclohexyl(3-(trifluoromethyl)phenyl)aldehyde.

  • Substitution: Cyclohexyl(3-(trifluoromethyl)phenyl)methyl ether or ester.

Scientific Research Applications

Cyclohexyl(3-(trifluoromethyl)phenyl)methanol has diverse applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound can be used in the study of enzyme inhibition and receptor binding assays.

  • Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Cyclohexyl(3-(trifluoromethyl)phenyl)methanol exerts its effects depends on its specific application. For instance, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

  • Cyclohexyl(3-(trifluoromethyl)phenyl)ketone

  • Cyclohexyl(3-(trifluoromethyl)phenyl)carboxylic acid

  • Cyclohexyl(3-(trifluoromethyl)phenyl)aldehyde

Uniqueness: Cyclohexyl(3-(trifluoromethyl)phenyl)methanol is unique due to its hydroxyl group, which imparts different chemical reactivity compared to its ketone, carboxylic acid, and aldehyde counterparts. This hydroxyl group allows for a wider range of chemical transformations, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

cyclohexyl-[3-(trifluoromethyl)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3O/c15-14(16,17)12-8-4-7-11(9-12)13(18)10-5-2-1-3-6-10/h4,7-10,13,18H,1-3,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZMFDIJIVJBNDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C2=CC(=CC=C2)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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